3,6-Dibromo-2-methylbenzaldehyde

Description

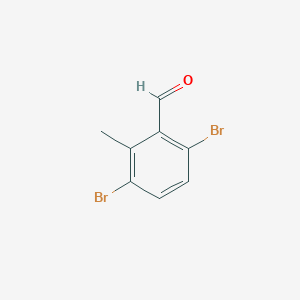

3,6-Dibromo-2-methylbenzaldehyde (CAS No. 269394-29-8) is a brominated aromatic aldehyde with the molecular formula C₈H₆Br₂O and a purity of 95% . Its structure consists of a benzaldehyde core substituted with a methyl group at position 2 and bromine atoms at positions 3 and 6 (Figure 1). This compound is commercially available in quantities up to 5g and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocycle formation due to its electron-withdrawing bromine substituents .

Properties

IUPAC Name |

3,6-dibromo-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKILKWQVFGKYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Diazotization and Reduction Method: One common method to synthesize 3,6-Dibromo-2-methylbenzaldehyde involves starting with 3-amino-6-bromo-2-methylbenzoic acid methyl ester.

Cross-Coupling Procedure: Another method involves a two-step, one-pot reduction and cross-coupling procedure.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the diazotization and reduction method due to its efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,6-Dibromo-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 3,6-Dibromo-2-methylbenzoic acid.

Reduction: 3,6-Dibromo-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,6-Dibromo-2-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the production of materials with specific characteristics.

Mechanism of Action

The mechanism by which 3,6-Dibromo-2-methylbenzaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds exhibit high structural similarity to 3,6-Dibromo-2-methylbenzaldehyde, as indicated by computational similarity scores (0.91–0.98) :

| Compound Name | CAS No. | Substituents | Molecular Formula | Similarity Score |

|---|---|---|---|---|

| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | 90-59-5 | 2-OH, 4-Br, 6-CH₃ | C₈H₇BrO₂ | 0.96 |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 199177-26-9 | 2-OH, 3-Br, 5-Br | C₇H₄Br₂O₂ | 0.92 |

| 3,5-Dibromo-2-methoxybenzaldehyde | 22532-62-3 | 2-OCH₃, 3-Br, 5-Br | C₈H₆Br₂O₂ | 0.91 |

| This compound (Target) | 269394-29-8 | 2-CH₃, 3-Br, 6-Br | C₈H₆Br₂O | Reference |

Functional Group and Reactivity Analysis

4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 90-59-5): The hydroxyl group at position 2 increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This enhances solubility in polar solvents but reduces stability under acidic conditions . The bromine at position 4 (vs.

3,5-Dibromo-2-hydroxybenzaldehyde (CAS 199177-26-9): The absence of a methyl group and the presence of hydroxyl at position 2 make this compound more acidic (pKa ~8–10 for phenolic OH) compared to the target. This acidity facilitates deprotonation in basic media, enabling chelation or nucleophilic reactions . Symmetrical bromination at positions 3 and 5 may limit regioselectivity in further substitution reactions compared to the asymmetric 3,6-dibromo pattern in the target compound .

3,5-Dibromo-2-methoxybenzaldehyde (CAS 22532-62-3) :

- The methoxy group (-OCH₃) is strongly electron-donating, activating the ring toward electrophilic aromatic substitution. This contrasts with the weakly electron-donating methyl group (-CH₃) in the target compound, which provides steric hindrance without significant electronic activation .

Biological Activity

3,6-Dibromo-2-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of brominated aromatic aldehydes, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of 2-methylbenzaldehyde followed by purification processes. The reaction can be performed using various brominating agents, with the conditions adjusted to control the degree of bromination and to obtain the desired product purity.

Antimicrobial Properties

Research indicates that brominated compounds can exhibit significant antimicrobial activity. For instance, studies have shown that certain brominated aromatic aldehydes possess inhibitory effects against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | TBD |

| This compound | Antifungal | Candida albicans | TBD |

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound may exhibit selective toxicity towards cancer cell lines. For example, preliminary data suggest that this compound can induce apoptosis in certain human cancer cell lines while showing lower toxicity in normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | TBD | TBD |

| MCF-7 (breast cancer) | TBD | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can lead to oxidative stress in cells.

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Interference with Cell Signaling : The compound may disrupt signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] investigated the antimicrobial efficacy of various brominated benzaldehydes against common pathogens. It was found that this compound demonstrated promising activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

In another study published in [source], the cytotoxic effects of this compound were evaluated on human cancer cell lines. The results indicated that this compound could significantly reduce cell viability in HeLa cells while sparing normal fibroblast cells, highlighting its selective cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.